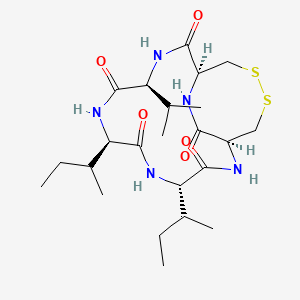
silver;nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its various applications in organic synthesis and as an oxidizing agent. Silver nitrite is less commonly encountered than silver nitrate but plays a crucial role in specific chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver nitrite can be synthesized by reacting silver nitrate with an alkali nitrite, such as sodium nitrite. The reaction is as follows:
AgNO3(aq)+NaNO2(s)→NaNO3(aq)+AgNO2(precipitate)
This reaction takes place in an aqueous medium, and silver nitrite precipitates out due to its lower solubility in water compared to silver nitrate .
Industrial Production Methods
Industrial production of silver nitrite follows the same principle as the laboratory synthesis, utilizing silver nitrate and sodium nitrite. The reaction is typically carried out in large-scale reactors with controlled temperature and stirring to ensure complete precipitation of silver nitrite. The precipitate is then filtered, washed, and dried to obtain pure silver nitrite crystals.
Analyse Des Réactions Chimiques
Types of Reactions
Silver nitrite undergoes various chemical reactions, including:
Oxidation: Silver nitrite can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, particularly with organobromides or organoiodides, to form nitro compounds.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates that can be oxidized by silver nitrite under mild conditions.
Substitution: Reactions with alkyl halides (bromides or iodides) in aqueous medium yield nitroalkanes.
Major Products
Oxidation: The major products are oxidized organic compounds.
Substitution: The major products are nitroalkanes, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Silver nitrite has several applications in scientific research:
Chemistry: Used in the synthesis of nitro compounds and as an oxidizing agent.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of aniline compounds and other industrial chemicals.
Mécanisme D'action
The mechanism by which silver nitrite exerts its effects involves the release of nitrite ions (NO₂⁻), which can participate in various chemical reactions. In oxidation reactions, the nitrite ion acts as an electron acceptor, facilitating the oxidation of organic substrates. In substitution reactions, the nitrite ion replaces halide ions in alkyl halides, forming nitro compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate (AgNO₃): A more commonly used silver compound with similar oxidizing properties but higher solubility in water.
Sodium nitrite (NaNO₂): Another nitrite compound used in similar reactions but with different solubility and reactivity profiles.
Uniqueness
Silver nitrite is unique due to its specific reactivity in nucleophilic substitution reactions, where it efficiently converts alkyl halides to nitroalkanes. Its lower solubility in water compared to silver nitrate also makes it suitable for certain precipitation reactions .
Propriétés
Formule moléculaire |
AgNO2- |
|---|---|
Poids moléculaire |
153.874 g/mol |
Nom IUPAC |
silver;nitrite |
InChI |
InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3)/p-1 |
Clé InChI |
RNJPRUUGAZPSQI-UHFFFAOYSA-M |
SMILES canonique |
N(=O)[O-].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)




![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)
![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)




![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
